Acenaphtho[5,4-d][1,3]thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
200-98-6 |
|---|---|
Molecular Formula |
C13H7NS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H |
InChI Key |
ZPVCNJDLKJYVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Acenaphtho 5,4 D 1 2 Thiazole and Its Structural Analogues
Retrosynthetic Analysis of the Acenaphtho[5,4-d]Current time information in Bangalore, IN.imp.kiev.uathiazole Scaffold
A logical retrosynthetic analysis of the Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole (B1198619) core suggests several key bond disconnections to identify potential starting materials. The most direct approach involves the formation of the thiazole ring onto a pre-existing acenaphthene (B1664957) framework.
One primary disconnection is at the C-N and C-S bonds of the thiazole ring. This leads back to two key precursor types: an acenaphthene derivative containing vicinal functional groups (an amino group and a thiol group, or a derivative thereof) and a one-carbon electrophile that will provide the final carbon atom of the thiazole ring.
Alternatively, a well-established strategy in thiazole synthesis points towards the reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. In the context of the Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole system, this would involve a suitably functionalized acenaphthenequinone (B41937) derivative as the α-dicarbonyl component.
Another retrosynthetic pathway considers the cyclization of a thioamide derivative of an aminoacenaphthylene. For instance, an N-(acenaphthylen-5-yl)thioformamide could undergo an intramolecular cyclization to form the thiazole ring, a strategy known as the Jacobson cyclization. orgsyn.org This approach hinges on the successful synthesis of the requisite ortho-amino-thioamide precursor on the acenaphthene scaffold.
Precursors and Starting Materials in Fused Thiazole Synthesis
The successful synthesis of Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole and its analogues is critically dependent on the selection and preparation of appropriate precursors. The acenaphthene and sulfur-containing moieties are typically brought together through the reaction of specialized starting materials.
Utilization of Acenaphthenequinone Derivatives
Acenaphthenequinone (acenaphthylene-1,2-dione) stands out as a pivotal and versatile starting material for the construction of various heterocyclic systems fused to the acenaphthene core. mdpi.com Its 1,2-dicarbonyl functionality provides two reactive sites for condensation and cyclization reactions. For the synthesis of the Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole ring system, acenaphthenequinone can react with sulfur-containing nucleophiles to build the thiazole ring. The reactivity of the carbonyl groups allows for the stepwise or one-pot formation of the fused heterocycle.
Role of Thiosemicarbazones and Related Sulfur-Containing Reagents
Thiosemicarbazones, formed by the condensation of a carbonyl compound with thiosemicarbazide (B42300), are crucial intermediates in the synthesis of a wide array of sulfur-containing heterocycles, including thiazoles. mdpi.com The reaction of acenaphthenequinone with thiosemicarbazide readily forms acenaphthenequinone thiosemicarbazone. This intermediate possesses the necessary N-C-S linkage and a nucleophilic nitrogen atom poised for cyclization with the remaining carbonyl group of the acenaphthene moiety, or with an external electrophile, to form the thiazole ring. Current time information in Bangalore, IN. Thiourea is another fundamental sulfur-containing reagent that can be employed in reactions with α-haloketone derivatives of acenaphthene to construct the thiazole ring. imp.kiev.uajpionline.org
Direct Annulation and Cyclocondensation Reactions for Thiazole Ring Formation
The final stage in the synthesis of the Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole scaffold involves the formation of the thiazole ring through cyclization reactions. These methods can range from classical condensation reactions to more novel strategies.
Hantzsch-Type Condensations and their Adaptations
The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of thiazole rings, traditionally involving the reaction of an α-haloketone with a thioamide. jpionline.orgnih.gov This methodology can be adapted for the synthesis of Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole. For instance, a halogenated derivative of acenaphthenone could react with a thioamide. More relevantly, the reaction of acenaphthenequinone with a thiosemicarbazone in the presence of a reagent that facilitates cyclization, such as a dehydrating agent or a reagent that converts a carbonyl to a more reactive species, can be considered an adaptation of the Hantzsch synthesis. One documented example involves the reaction of acenaphthenequinone-thiosemicarbazone with 3-chloro-2,4-pentanedione in a Hantzsch-type reaction to yield a substituted thiazole derivative attached to the acenaphthene core. Current time information in Bangalore, IN.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| α-Haloketone | Thioamide | Thiazole | jpionline.orgnih.gov |
| Acenaphthenequinone Thiosemicarbazone | 3-chloro-2,4-pentanedione | Substituted Acenaphthyl-thiazole | Current time information in Bangalore, IN. |
| Substituted Acetophenones | Thiosemicarbazide | Thiosemicarbazone | mjcce.org.mk |
| Thiosemicarbazone Derivatives | Ethyl-2-chloroacetoacetic ester | Thiazole Moiety | mjcce.org.mk |
Novel Cyclization Strategies for Fused Heterocycles
Beyond the classical Hantzsch synthesis, other cyclization strategies can be employed to construct the Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole ring system. One such method is the Jacobson cyclization, which involves the oxidative cyclization of an o-aminothioamide. imp.kiev.uaorgsyn.org For the synthesis of the target molecule, this would entail the preparation of N-(6-aminoacenaphthylen-5-yl)thioformamide, which could then be cyclized using an oxidizing agent like potassium ferricyanide (B76249) in a basic medium to yield Acenaphtho[5,4-d] Current time information in Bangalore, IN.imp.kiev.uathiazole.
Another approach involves the treatment of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield fused thiazole derivatives. beilstein-journals.org A similar strategy could potentially be applied to a suitably substituted amino-acenaphthenone derivative to construct the thiazole ring.
The following table summarizes some key reaction types for the synthesis of fused thiazoles:
| Reaction Type | Key Reagents | Resulting Scaffold | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thiazole | jpionline.orgnih.gov |
| Jacobson Cyclization | o-Aminothioamide, Oxidizing Agent | Benzothiazole (B30560)/Fused Thiazole | imp.kiev.uaorgsyn.org |
| S₂Cl₂ Mediated Cyclization | N-substituted aminoquinone, S₂Cl₂, Base | Fused Thiazole | beilstein-journals.org |
Transition Metal-Catalyzed Coupling and Cyclization Approaches
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecular architectures. rsc.orgfrontiersin.org These methods often proceed under mild conditions and tolerate a wide range of functional groups. frontiersin.org In the context of synthesizing fused heterocyclic systems like acenaphthothiazoles, transition metal-catalyzed reactions, particularly those involving C-H bond activation, cross-coupling, and cyclization, are highly valuable. rsc.orgnih.gov
While direct transition metal-catalyzed synthesis of the Acenaphtho[5,4-d] mdpi.comresearchgate.netthiazole core is an emerging area, the principles are well-established from the synthesis of related heterocycles such as quinolines and quinazolines. frontiersin.orgnih.gov Catalysts based on palladium, rhodium, iridium, and cobalt are commonly employed for C-H functionalization, which allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govuwindsor.ca
A plausible strategy for synthesizing the acenaphthothiazole scaffold involves the intramolecular cyclization of a suitably substituted acenaphthylene (B141429) precursor. For instance, a palladium-catalyzed intramolecular C-S bond formation could be envisioned, starting from a halogenated acenaphthylamine that has been converted to a thioamide. The catalytic cycle would likely involve oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by coordination to the sulfur atom and subsequent reductive elimination to form the thiazole ring.
Another approach is the acceptorless dehydrogenative coupling (ADC) strategy, which has been successfully applied to the synthesis of quinazolines using manganese catalysts. frontiersin.org This method involves the reaction of an amino-functionalized precursor with another component, generating the heterocyclic product and liberating hydrogen gas. frontiersin.org Applying this to the acenaphthothiazole system could involve the reaction of an aminoacenaphthylene derivative with a sulfur-containing coupling partner, catalyzed by a transition metal complex.
Table 1: Common Transition Metals in Heterocycle Synthesis
| Metal Catalyst | Typical Reactions | Advantages |
|---|---|---|
| Palladium (Pd) | Cross-coupling (Suzuki, Heck, Sonogashira), C-H activation | High efficiency, functional group tolerance |
| Rhodium (Rh) | C-H activation, cyclization | High selectivity |
| Iridium (Ir) | C-H borylation, annulation | Unique reactivity and selectivity nih.gov |
| Cobalt (Co) | [2+2+2] cycloadditions, C-H activation | Low cost, unique magnetic/electronic properties uwindsor.ca |
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov This involves developing methodologies that are more energy-efficient, use safer solvents, and employ renewable feedstocks. mlsu.ac.in For the synthesis of acenaphthothiazoles and related heterocycles, several green strategies have been explored.
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comacademie-sciences.fr They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride) to create a liquid with a melting point significantly lower than its individual components. researchgate.netacademie-sciences.fr DESs are attractive due to their low cost, low toxicity, biodegradability, and non-flammability. researchgate.net
In the synthesis of thiazoles, DESs can act as both the solvent and a catalyst. For example, a one-pot, three-component reaction for synthesizing 2-aminothiazole (B372263) derivatives has been developed using a choline chloride/urea DES. This method avoids the need for a catalyst and often proceeds under mild conditions (e.g., 60 °C). academie-sciences.fr Similarly, the synthesis of thiazolo[5,4-d]thiazoles, which share a structural feature with the target compound, has been achieved in a DES composed of L-proline and ethylene (B1197577) glycol. mdpi.com This protocol provides the desired products in good yields under safe and eco-friendly conditions. mdpi.com
Table 2: Examples of DES in Thiazole Synthesis
| DES Composition | Reactants | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Choline chloride / Urea | β-ketoesters, NBS, thioureas | 2-Aminothiazoles | Catalyst-free, mild conditions | academie-sciences.fr |
| Choline chloride / Urea | Ketones, phenacyl chloride, thiosemicarbazide | Hydrazinyl-4-phenyl-1,3-thiazoles | Excellent yields, short reaction times | researchgate.net |
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions. oatext.com This method can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govrsc.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. oatext.com
MAOS has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles and their fused analogues. nih.gov For instance, the synthesis of thiazolo[5,4-d]thiazoles in a DES was significantly accelerated using microwave heating, with one derivative's yield increasing from 75% (classical heating) to 92% (microwave heating). mdpi.com Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of the synthesis by eliminating the need for a solvent altogether. oatext.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Synthesis of Thiazolo[5,4-d]thiazole (B1587360) (TzTz 1) | 1 hour, 75% yield | Not specified time, 92% yield | mdpi.com |
| Synthesis of Acridine-1,8-diones | Not specified | 2-5 minutes, 88-96% yield | ijcce.ac.ir |
Multi-Component Reactions (MCRs) for Complexity Generation
Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. rug.nlmdpi.com
Acenaphthenequinone is a versatile building block for MCRs to synthesize complex spiro- and fused heterocyclic systems containing the acenaphthylene core. nih.gov While a direct MCR for Acenaphtho[5,4-d] mdpi.comresearchgate.netthiazole is not prominently reported, related structures can be accessed through this strategy. For example, the reaction of acenaphthenequinone with an amine and a cyanide source in a Strecker-type reaction could provide an α-aminonitrile, a key intermediate for further elaboration.
A well-known MCR for thiazole synthesis is the Hantzsch thiazole synthesis, which is typically a two-component reaction but can be adapted into a multi-component format. A one-pot reaction involving an aldehyde, a ketone, and a sulfur source (like thiourea) can lead to highly substituted thiazoles. Adapting this to the acenaphthylene system, for example by using acenaphthenequinone, an α-haloketone, and a source of ammonia (B1221849) and sulfur, could provide a pathway to complex acenaphthothiazole derivatives.
Synthetic Routes to Substituted Acenaphtho[5,4-d]mdpi.comresearchgate.netthiazole Derivatives
The synthesis of substituted derivatives is crucial for tuning the chemical and physical properties of the acenaphthothiazole core. A common and effective route is the Jacobson procedure, which involves the oxidative cyclization of a thioamide precursor. researchgate.net
This strategy was employed for the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. The key steps are:
Amide Formation: Condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride to yield N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. researchgate.net
Thionation: Treatment of the amide with a thionating agent, such as phosphorus pentasulfide (P₂S₅), to form the corresponding thioamide. researchgate.net
Oxidative Cyclization: The thioamide is then oxidized, for example with potassium ferricyanide in an alkaline medium, to induce cyclization and form the thiazole ring, yielding the final product. researchgate.net
Once the substituted acenaphthothiazole is formed, it can undergo further functionalization. For instance, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole can undergo electrophilic substitution reactions such as nitration, bromination, and acylation. The position of substitution depends on the reaction conditions, with the attack occurring on either the furan (B31954) ring or the acenaphthene fragment. researchgate.net
Another general method for creating substituted thiazoles involves the reaction of thiosemicarbazones with α-halocarbonyl compounds. mdpi.commjcce.org.mk Starting with acenaphthenequinone, one could form an acenaphthoquinylidene-thiosemicarbazone, which can then be reacted with various electrophiles to build substituted thiazolidinone rings fused to the acenaphthene system. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Acenaphtho[5,4-d] mdpi.comresearchgate.netthiazole |
| Acenaphthenequinone |
| 1,2-dihydroacenaphthylen-5-amine |
| 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole |
| Choline chloride |
| Dithiooxamide |
| Furoyl chloride |
| N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide |
| Phosphorus pentasulfide |
| Potassium ferricyanide |
| Thiazolo[5,4-d]thiazole |
Chemical Reactivity and Transformation Mechanisms of Acenaphtho 5,4 D 1 2 Thiazole
Electrophilic and Nucleophilic Reactions on the Fused System
The fusion of the acenaphthene (B1664957) and thiazole (B1198619) rings creates a unique electronic landscape that influences the sites of electrophilic and nucleophilic attack.
Electrophilic Reactions:
The thiazole ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. copbela.org However, the acenaphthene portion of the molecule is more susceptible to such reactions. Based on studies of acenaphthene and related compounds, electrophilic attack is expected to occur preferentially on the naphthalene (B1677914) backbone. acs.orgacs.org The most probable sites for electrophilic substitution on the acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole system would be the positions on the acenaphthene ring that are most activated by the fused system and least sterically hindered.
In the parent thiazole, electrophilic substitution, when it does occur, typically favors the C5 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.comchemicalbook.com The presence of electron-donating groups on the thiazole ring can further facilitate electrophilic attack at this position. copbela.org For acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole, this corresponds to a position on the fused naphthalene system.
Nucleophilic Reactions:
The thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comchemicalbook.com This reactivity can be enhanced by quaternization of the nitrogen atom, which increases the acidity of the C2-hydrogen. pharmaguideline.com Strong bases like organolithium compounds can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.comwikipedia.org
For acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole, nucleophilic attack would be predicted to occur at the carbon atom of the thiazole ring corresponding to the C2 position. The presence of a good leaving group at this position would facilitate nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com
| Reaction Type | Predicted Reactive Site(s) | Influencing Factors |
| Electrophilic Substitution | Acenaphthene ring system | Activating/deactivating groups on either ring system |
| Nucleophilic Substitution | C2-position of the thiazole ring | Presence of leaving groups, N-quaternization |
| Deprotonation | C2-position of the thiazole ring | Strength of the base |
Functionalization Strategies for Acenaphtho[5,4-d]pharmaguideline.comnumberanalytics.comthiazole
The functionalization of acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole can be approached by leveraging methods developed for both acenaphthenes and thiazoles. These strategies allow for the introduction of a wide range of substituents, enabling the tuning of the molecule's physical, chemical, and biological properties.
Direct C-H Functionalization:
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiazole rings. rsc.org This methodology can be applied to introduce aryl, alkenyl, and other groups at various positions of the thiazole moiety within the acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole framework. Regioselectivity can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.org
Cross-Coupling Reactions:
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of this fused system. numberanalytics.com Halogenated derivatives of acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole can serve as precursors for Suzuki-Miyaura, Stille, and Negishi couplings, allowing for the formation of carbon-carbon bonds. numberanalytics.com Similarly, the synthesis of organoboron or organotin derivatives would enable their participation in these versatile transformations.
Functionalization of the Acenaphthene Moiety:
The acenaphthene part of the molecule can be functionalized using methods developed for the parent hydrocarbon. acs.orgnih.gov This includes electrophilic substitution reactions like nitration and halogenation, followed by further transformations of the introduced functional groups. beilstein-journals.org Sterically directed functionalization, as demonstrated with bis(imino)acenaphthene (BIAN) ligands, showcases how the steric environment can control reaction pathways. acs.orgnih.gov
| Functionalization Strategy | Target Moiety | Key Reagents/Catalysts |
| Direct C-H Activation | Thiazole Ring | Palladium catalysts, directing groups |
| Suzuki-Miyaura Coupling | Thiazole or Acenaphthene | Palladium catalyst, boronic acids/esters |
| Stille Coupling | Thiazole or Acenaphthene | Palladium catalyst, organostannanes |
| Negishi Coupling | Thiazole or Acenaphthene | Palladium or Nickel catalyst, organozinc reagents |
| Electrophilic Substitution | Acenaphthene Ring | Nitrating agents, halogenating agents |
Ring-Opening and Rearrangement Reactions
The stability of the aromatic thiazole ring means that ring-opening reactions generally require forcing conditions or specific activation.
Reductive Ring Opening:
Treatment of thiazoles with sodium in liquid ammonia (B1221849) can lead to reductive cleavage of the ring. researchgate.net The course of this reaction is dependent on the nature of the substituents on the thiazole ring. researchgate.net For acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole, such a reaction would be expected to break the thiazole ring, leading to a functionalized acenaphthene derivative.
Metabolically-Induced Ring Opening:
In biological systems, the thiazole ring can be metabolically activated, sometimes leading to ring-opened thioamides. nih.gov This process is influenced by the substituents on the thiazole ring, with electron-donating groups favoring direct ring opening. nih.gov
Rearrangement Reactions:
Photochemical irradiation of thiazoles can induce rearrangements to form isomeric thiazoles or isothiazoles. thieme-connect.de While not extensively studied for fused systems like acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole, the possibility of such photo-induced rearrangements exists. Additionally, certain synthetic routes towards substituted thiazoles proceed through ring-opening and subsequent reconstruction of an intermediate. rsc.org
Oxidation and Reduction Chemistry of the Thiazole Moiety
The thiazole ring in acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole contains both a nitrogen and a sulfur atom, which are potential sites for oxidation. The aromatic system can also undergo reduction under specific conditions.
Oxidation:
Oxidation of the thiazole ring can occur at either the nitrogen or the sulfur atom. Oxidation with peroxy acids typically yields the corresponding thiazole N-oxide. wikipedia.orgglobalresearchonline.net These N-oxides can exhibit altered reactivity, for instance, facilitating palladium-catalyzed C-H arylation at the C2-position under milder conditions. wikipedia.org Oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone is also possible, though this can lead to a non-aromatic system. wikipedia.org The presence of sulfur-containing functional groups on the thiazole ring can also be a site of oxidation. researchgate.net
Reduction:
The thiazole ring is generally stable towards many reducing agents. slideshare.net However, reduction can be achieved under specific conditions. Catalytic hydrogenation with a platinum catalyst or reduction with metals in acid can be effective. pharmaguideline.com A particularly useful reduction involves N-alkylation to form a thiazolium salt, followed by reduction with sodium borohydride. globalresearchonline.net This sequence, followed by hydrolysis, is a method for converting the thiazole ring into an aldehyde functional group. wikipedia.orgglobalresearchonline.net Desulfurization of the thiazole ring can be accomplished using Raney nickel, leading to the complete opening of the ring. pharmaguideline.comslideshare.net
| Transformation | Reagent(s) | Product(s) |
| N-Oxidation | Peroxy acids (e.g., mCPBA) | Acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole N-oxide |
| S-Oxidation | Strong oxidizing agents | Acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole S-oxide/S,S-dioxide |
| Reduction of Thiazolium Salt | NaBH4 | Dihydrothiazole derivative |
| Desulfurization | Raney Nickel | Ring-opened acenaphthene derivative |
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole is crucial for optimizing reaction conditions and predicting outcomes.
Hantzsch Thiazole Synthesis:
A primary method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov The mechanism proceeds via an initial SN2 reaction where the sulfur of the thioamide attacks the α-halocarbonyl compound. youtube.com This is followed by cyclization, where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.comkuey.net For the synthesis of acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole, a suitable α-halo-acenaphthenone would be reacted with a thioamide.
Cook-Heilbron Synthesis:
Another classical method is the Cook-Heilbron synthesis, which forms 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.org The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the disulfide, followed by an intramolecular cyclization and tautomerization to yield the aromatic product. wikipedia.org
Metal-Catalyzed Cross-Coupling Mechanisms:
The mechanisms of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are well-established. They typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. These mechanisms are central to many of the functionalization strategies for acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole.
Catalyst Development for Targeted Transformations
The development of efficient and selective catalysts is paramount for the controlled functionalization of complex molecules like acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole.
Palladium and Nickel Catalysts:
Palladium catalysts are widely used for a variety of transformations involving thiazoles, including C-H activation and cross-coupling reactions. rsc.orgresearchgate.net Nickel catalysts are also effective for certain cross-coupling reactions, such as the Negishi coupling. numberanalytics.com The choice of ligands for these metal catalysts is crucial for controlling reactivity and selectivity.
Photoredox Catalysis:
Visible light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. For instance, the direct C-H phosphorylation of thiazole derivatives has been achieved using an organic dye as a photocatalyst in the absence of a metal or external oxidant. acs.org Such methods offer a green alternative for the functionalization of acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole.
Brønsted Acid Catalysis:
Brønsted acids have been shown to promote the ring-opening and annulation of thioamides and 2H-azirines to synthesize substituted thiazoles. rsc.org This metal-free approach provides an efficient route to thiazole derivatives and could potentially be adapted for the synthesis of acenaphtho[5,4-d] pharmaguideline.comnumberanalytics.comthiazole analogs.
The ongoing development of new catalytic systems, including those based on covalent organic frameworks (COFs) functionalized with thiazole rings, promises to expand the toolkit for the synthesis and modification of this and other complex heterocyclic systems. nih.govacs.org
Advanced Spectroscopic Characterization and Solid State Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of acenaphtho[5,4-d]thiazole derivatives in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the molecule. In the ¹H NMR spectrum of acenaphtho[5,4-d]thiazole derivatives, the aromatic protons typically appear as multiplets in the downfield region, characteristic of their electron-deficient nature. The chemical shifts are influenced by the substitution pattern on the acenaphthylene (B141429) and thiazole (B1198619) rings.
For instance, in a series of 2-substituted acenaphtho[5,4-d]thiazole derivatives, the proton of the thiazole ring (H-2) and the protons of the acenaphthoquinone ring system are observed at distinct chemical shifts. The specific positions of these signals are crucial for confirming the successful synthesis and purity of the compounds.
Similarly, ¹³C NMR spectra provide a map of the carbon skeleton. The carbon atoms of the acenaphtho[5,4-d]thiazole core resonate at characteristic chemical shifts, with the carbon atoms of the thiazole ring being particularly diagnostic. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents attached to the thiazole ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Acenaphtho[5,4-d]thiazole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 (m) | - |
| Thiazole C2-H | 9.12 (s) | - |
| Thiazole C2 | - | 155.0 |
| Acenaphthene (B1664957) C=O | - | 183.0 |
| Aromatic Carbons | - | 120.0 - 150.0 |
Note: Data is representative and can vary based on solvent and specific substituents. 'm' denotes a multiplet and 's' denotes a singlet.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the acenaphthylene framework.
Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine the one-bond (¹H-¹³C) and long-range (two- and three-bond, ¹H-¹³C) correlations, respectively. HMBC is particularly powerful for linking different ring systems and confirming the position of substituents. For example, correlations between the thiazole proton and carbons in the acenaphthene unit can definitively establish the fused-ring structure.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of acenaphtho[5,4-d]thiazole derivatives and to gain insights into their fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized compounds. The observed molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation patterns observed upon electron impact (EI) or other ionization methods can provide structural information by revealing stable fragments of the molecule.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectra of acenaphtho[5,4-d]thiazole derivatives exhibit characteristic absorption bands. Key vibrational modes include the C=N stretching of the thiazole ring, typically observed in the range of 1600-1650 cm⁻¹. The C-S stretching vibration of the thiazole ring also gives a characteristic absorption. Aromatic C-H stretching and bending vibrations are also prominent in the spectra. The presence and position of these bands can confirm the formation of the thiazole ring fused to the acenaphthylene core.
Table 2: Characteristic IR Absorption Frequencies for Acenaphtho[5,4-d]thiazole Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-S Stretch (Thiazole) | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the acenaphtho[5,4-d]thiazole system. The extended π-conjugated system of these molecules gives rise to characteristic absorption bands in the UV-Vis region. The spectra typically show multiple absorption maxima (λmax), corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the specific substitution on the aromatic framework and can provide insights into the electronic structure of the molecule.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Packing
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles with high precision. For chiral derivatives, SCXRD can be used to determine the absolute stereochemistry. Furthermore, the analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the solid-state properties of the material. These interactions are crucial for understanding the self-assembly and supramolecular chemistry of acenaphtho[5,4-d]thiazole derivatives.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Information regarding the intermolecular forces, such as hydrogen bonding, π-π stacking, or van der Waals interactions, that govern the crystal lattice of Acenaphtho[5,4-d] lew.romjcce.org.mkthiazole is not available. The crystal packing motifs, which describe the arrangement of molecules in the solid state, remain uncharacterized.
Investigation of Tautomerism and Conformational Isomerism in the Solid State
There are no published studies on the potential tautomeric forms or conformational isomers of Acenaphtho[5,4-d] lew.romjcce.org.mkthiazole in the solid state. Such investigations would typically require techniques like variable-temperature crystallography or solid-state NMR, for which no data has been reported.
Theoretical and Computational Investigations of Acenaphtho 5,4 D 1 2 Thiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods model the behavior of electrons to predict molecular geometry, energy levels, and electronic transitions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance between accuracy and computational cost. For a molecule like Acenaphtho[5,4-d]thiazole, DFT calculations would be employed to optimize the molecular geometry in its ground state, determining bond lengths, bond angles, and dihedral angles.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and chemical stability.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Computational studies on acenaphthene (B1664957) and its derivatives have utilized DFT to calculate these energy levels and the associated gap to explain their chemical activity. For Acenaphtho[5,4-d]thiazole, the HOMO is expected to be distributed over the electron-rich acenaphthene and thiazole (B1198619) rings, while the LUMO would also be located across the π-conjugated system. The precise energy gap would dictate its potential applications in areas like organic electronics.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds
| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| Acenaphthene | DFT | -6.12 | -0.98 | 5.14 |
| Acenaphthenequinone (B41937) | DFT | -7.34 | -2.87 | 4.47 |
This table presents representative data from computational studies on related acenaphthene structures to illustrate the typical output of such analyses. The values are indicative and would differ for the specific title compound.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While Acenaphtho[5,4-d]thiazole is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its behavior in different environments, such as in solution or within a biological system. MD simulations model the atomic movements of a system over time, allowing for the exploration of its conformational landscape and intermolecular interactions.
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational modeling is instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. By analyzing the calculated electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. For Acenaphtho[5,4-d]thiazole, the electron density distribution, electrostatic potential maps, and Fukui functions derived from DFT calculations would highlight reactive centers.
For instance, the nitrogen and sulfur atoms of the thiazole ring are potential sites for interaction with electrophiles or metal ions. The carbon atoms of the acenaphthene backbone could be susceptible to electrophilic substitution. Computational tools can model the transition states of potential reactions, such as oxidation, reduction, or substitution, to determine the most energetically favorable pathways. This predictive capability is invaluable for guiding synthetic efforts and understanding the compound's metabolic fate.
In Silico Screening and Ligand Design for Biological Targets
The thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. In silico screening techniques, such as molecular docking, are powerful methods to explore the potential of Acenaphtho[5,4-d]thiazole as a ligand for various biological targets. These computational methods predict the binding affinity and orientation of a small molecule within the active site of a protein.
In a typical workflow, the 3D structure of Acenaphtho[5,4-d]thiazole would be docked against a library of protein targets implicated in diseases like cancer or microbial infections. The results, often presented as a docking score, would rank the potential targets based on binding affinity. This allows for the prioritization of compounds for experimental testing. Furthermore, if a promising interaction is identified, the computational model can be used to guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Property Relationship (QSPR) Studies
Extensive literature searches did not yield specific Quantitative Structure-Property Relationship (QSPR) studies for the compound Acenaphtho[5,4-d] nih.govthiazole. QSPR models are developed to correlate the structural or property descriptors of a set of compounds with a particular physicochemical property. This methodology relies on having a dataset of experimentally determined properties for a series of structurally related molecules.
While computational studies and property predictions for various thiazole derivatives and other acenaphtho-fused heterocyclic systems have been reported, dedicated QSPR models for Acenaphtho[5,4-d] nih.govthiazole and its derivatives are not available in the reviewed scientific literature. The development of such models would require the synthesis and experimental characterization of a library of Acenaphtho[5,4-d] nih.govthiazole derivatives to generate the necessary data for establishing statistically significant correlations.
Although direct QSPR findings are absent, related computational chemistry studies on similar heterocyclic structures often investigate electronic properties, solubility, and potential biological activities through methods like Density Functional Theory (DFT) and in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. biotechnologia-journal.orgnih.govresearchgate.net These theoretical approaches provide foundational data that could, in the future, contribute to the development of robust QSPR models for this class of compounds.
Derivatives, Analogues, and Structure Activity Relationship Sar Investigations
Design and Synthesis of Substituted Acenaphtho[5,4-d]benchchem.comrsc.orgthiazole Derivatives
The synthesis of derivatives based on the Acenaphtho[5,4-d] rsc.orgthiazole (B1198619) core is fundamental to exploring their potential applications. While direct synthetic routes for this specific ring system are not extensively documented, analogous methods for constructing related naphthothiazoles provide a clear blueprint.
A prominent strategy involves the reaction of amino-substituted acenaphthenequinones with sulfur-containing reagents. For instance, a general approach for the synthesis of fused thiazoles involves the reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride in the presence of a base like triethylamine. beilstein-journals.org This method can be extrapolated to produce Acenaphtho[5,4-d] rsc.orgthiazole derivatives, as outlined in the hypothetical reaction scheme below.
Table 1: Proposed Synthesis of Acenaphtho[5,4-d] rsc.orgthiazole Derivatives
| Step | Reactants | Reagents | Product | Description |
|---|---|---|---|---|
| 1 | Acenaphthenequinone (B41937) | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-acenaphthenequinone | Introduction of a nitro group onto the acenaphthene (B1664957) core. |
| 2 | Nitro-acenaphthenequinone | Reducing Agent (e.g., SnCl₂/HCl) | Amino-acenaphthenequinone | Reduction of the nitro group to an amine. |
Another classic and versatile method for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of α-haloketones with a thioamide. mjcce.org.mkresearchgate.net For the Acenaphtho[5,4-d] rsc.orgthiazole system, this would necessitate a suitably functionalized acenaphthene precursor. The design of such precursors is a key aspect of the synthetic strategy, often guided by computational modeling to predict the properties of the final compounds. Acenaphthequinone itself is a widely utilized starting material for creating a variety of fused heterocyclic systems. mdpi.comlew.ro
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities. researchgate.net These strategies are highly relevant to the development of Acenaphtho[5,4-d] rsc.orgthiazole analogues.
Scaffold Hopping: This involves replacing the core molecular framework (the scaffold) with a different one while retaining similar biological activity. researchgate.net For example, the acenaphthothiazole scaffold could be used to replace other polycyclic aromatic systems in known bioactive molecules to improve properties like solubility, metabolic stability, or patentability. Computational methods are often used to design new scaffolds that maintain the three-dimensional arrangement of key pharmacophoric features. researchgate.netchemrxiv.org A novel fused heteroaromatic system, 2H-thiazolo[4,5-d] rsc.orgnih.govtriazole, has been developed specifically as a versatile building block to promote scaffold hopping strategies in medicinal chemistry. rsc.orgnih.gov
Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a molecule that retains the same type of biological activity. uniroma1.it In the context of the Acenaphtho[5,4-d] rsc.orgthiazole system, bioisosteric replacements could be applied to various parts of the molecule. For instance, the thiazole ring itself can be considered a bioisostere of a phenyl ring. nih.gov In a documented case, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring on a (5-benzylthiazol-2-yl)benzamide scaffold was shown to significantly enhance anti-leukemic activity. nih.gov Such modifications can fine-tune the electronic and steric properties of the molecule to enhance its interaction with a biological target.
Table 2: Examples of Bioisosteric Replacements in Thiazole-Containing Compounds
| Original Group | Bioisosteric Replacement | Rationale | Reference |
|---|---|---|---|
| Phenyl | Thiazole | Modify electronic properties, improve metabolic stability. | nih.gov |
| 1,2,3-Triazole | Tetrazole | Enhance hydrogen bonding potential, alter pKa. | nih.gov |
| Carboxylic Acid | 4-hydroxy-1,2,3-triazole | Mimic the acidic proton and hydrogen bonding pattern. | rsc.org |
Systematic Structural Modifications and Their Influence on Molecular Properties
Systematic modification of the Acenaphtho[5,4-d] rsc.orgthiazole structure is crucial for establishing a clear Structure-Activity Relationship (SAR). This involves making a series of related compounds and evaluating how the changes affect their physical, chemical, and biological properties.
One powerful modification strategy for sulfur-containing heterocycles is oxidation. The sulfur atom in the thiazole ring can potentially be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O). This transformation dramatically alters the electronic properties and geometry of the heterocyclic ring. mdpi.comresearchgate.net For example, in the related 1,2,5-thiadiazole (B1195012) S-oxides, the oxidation state of the sulfur atom significantly impacts the molecule's reactivity and potential as a building block for functional materials. mdpi.comresearchgate.netresearchgate.net
Another key area of modification is the substitution on the acenaphthylene (B141429) ring system. Attaching various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) at different positions can have profound effects on the molecule's properties, including:
Solubility: Introducing polar groups can increase aqueous solubility.
Lipophilicity: Modifying alkyl or aryl substituents can tune the molecule's ability to cross cell membranes.
Electronic Properties: Electron-donating or withdrawing groups alter the energy of the frontier molecular orbitals (HOMO and LUMO), which can affect color, fluorescence, and reactivity. mdpi.com
Biological Activity: Substituents provide additional points of interaction with biological targets like enzymes or receptors, potentially increasing potency and selectivity. nih.gov
Exploration of Substituent Effects on Chemical and Electronic Behavior
The placement of substituents on the Acenaphtho[5,4-d] rsc.orgthiazole framework can be used to finely tune its chemical and electronic behavior. The electron-deficient nature of the thiazole ring, combined with the electron-rich acenaphthylene system, creates a molecule with a distinct electronic profile that is sensitive to substitution.
Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict how substituents will influence the molecule. nih.gov These calculations can provide insights into:
Electron Distribution: Mapping the electron density shows how substituents polarize the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and localizations of the HOMO and LUMO are critical for understanding electronic transitions (color and fluorescence) and reactivity. Electron-donating groups (like -OCH₃, -NH₂) will generally raise the HOMO energy, while electron-withdrawing groups (like -NO₂, -CN) will lower the LUMO energy.
Reactivity: Substituents can direct further chemical reactions. For example, an electron-withdrawing group can make the aromatic system more susceptible to nucleophilic attack, while an electron-donating group can activate it for electrophilic substitution.
Studies on related fused heterocyclic systems, such as quinolines, have demonstrated that the nature and position of substituents are critical in determining their properties, which can serve as a model for predicting the behavior of substituted acenaphthothiazoles. researchgate.net
Development of Chemical Libraries for High-Throughput Screening Initiatives
To efficiently explore the potential of the Acenaphtho[5,4-d] rsc.orgthiazole scaffold, researchers often turn to the creation of chemical libraries. A chemical library is a large collection of distinct, but structurally related, compounds.
The development of such a library for Acenaphtho[5,4-d] rsc.orgthiazole derivatives would typically involve a combinatorial or parallel synthesis approach. Using the synthetic routes described previously, a variety of building blocks can be combined to rapidly generate a large number of final products.
Table 3: Hypothetical Library Generation for Acenaphtho[5,4-d] rsc.orgthiazole
| Scaffold | Building Block Set A (R¹ Substituents on Acenaphthene) | Building Block Set B (R² Substituents on Thiazole) | Resulting Library |
|---|
Once synthesized, these libraries are subjected to high-throughput screening (HTS). mdpi.com In HTS, thousands of compounds can be rapidly tested for a specific biological activity or physical property. This approach has been successfully used to screen libraries of thiazole derivatives to identify potential inhibitors for therapeutic targets. researchgate.netnih.gov The data generated from HTS on an Acenaphtho[5,4-d] rsc.orgthiazole library would be invaluable for identifying initial "hits" and for building the comprehensive structure-activity relationship models discussed previously.
Applications of Acenaphtho 5,4 D 1 2 Thiazole in Advanced Chemical Research
Applications in Optoelectronics and Photonics
The exploration of novel organic materials for optoelectronic and photonic devices is a rapidly advancing field, driven by the demand for materials with tunable properties, solution processability, and mechanical flexibility. While direct research on Acenaphtho[5,4-d] chim.itnih.govthiazole (B1198619) is limited, the broader class of thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives has been the subject of considerable investigation, offering valuable insights into the potential of the acenaphtho-fused analogue. rsc.orgnih.govresearchgate.net The rigid and planar structure of the TTz core, combined with its electron-deficient nature, provides a robust platform for the design of materials with desirable photophysical characteristics. researchgate.netmdpi.com
Development of Fluorescent Dyes and Optical Brighteners
The photophysical properties of thiazolo[5,4-d]thiazole derivatives are highly dependent on their molecular packing in the solid state, with different crystal structures leading to a wide range of emission colors from blue to orange-red. rsc.orgresearchgate.net This suggests that Acenaphtho[5,4-d] chim.itnih.govthiazole, with its extended aromatic system, could also serve as a versatile fluorophore. The acenaphthene (B1664957) moiety is known to influence the electronic and steric properties of molecules, which could lead to unique solid-state packing and, consequently, distinct fluorescent behaviors.
Table 1: Photophysical Properties of Selected Thiazolo[5,4-d]thiazole Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | Dichloromethane | 386 | 435 | 26 |
| 2,5-bis(4-methoxyphenyl)-thiazolo[5,4-d]thiazole | Dichloromethane | 398 | 450 | 35 |
| 2,5-bis(4-nitrophenyl)-thiazolo[5,4-d]thiazole | Dichloromethane | 410 | 550 | <1 |
Note: This table is illustrative and based on data for related thiazolo[5,4-d]thiazole compounds to indicate the potential of this class of materials. Specific data for Acenaphtho[5,4-d] chim.itnih.govthiazole is not available.
Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The favorable electronic properties of thiazolo[5,4-d]thiazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.netmdpi.comresearchgate.net Their high oxidative stability and ability to form ordered structures are particularly advantageous for these applications. researchgate.net The electron-deficient nature of the TTz core allows it to function as an acceptor unit in donor-acceptor-donor (D-A-D) type chromophores, which are commonly employed in organic electronics. researchgate.net
In the context of OPVs, thiazolo[5,4-d]thiazole-based materials have been investigated as components of the active layer in bulk heterojunction solar cells. researchgate.net Their broad absorption and suitable energy levels enable efficient charge generation and transport. Thiazole-containing polymers have also shown promise in boosting the performance of perovskite solar cells. nih.govnankai.edu.cn Given these findings, it is plausible that Acenaphtho[5,4-d] chim.itnih.govthiazole, with its extended π-system, could exhibit favorable charge transport properties and broad absorption in the visible spectrum, making it a viable candidate for future research in organic photovoltaics.
Fabrication of Sensors and Probes Based on Photophysical Responses
The sensitivity of the fluorescence of thiazole derivatives to their local environment has led to their exploration as chemical sensors. researchgate.netresearchgate.net For example, thiazolo[5,4-d]thiazole-based fluorescent dyes have been shown to exhibit anion and cation sensitivity, with changes in their emission properties upon interaction with specific analytes. researchgate.net The mechanism of sensing often involves processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte.
Luminescent metal-organic frameworks (LMOFs) incorporating thiazolo[5,4-d]thiazole units have been developed for the detection of environmental contaminants. scientificarchives.com These materials can exhibit high sensitivity and selectivity for certain ions and small molecules. While no specific sensors based on Acenaphtho[5,4-d] chim.itnih.govthiazole have been reported, the inherent fluorescence of the thiazole moiety and the potential for functionalization of the acenaphthene ring suggest that this compound could be a valuable building block for the design of novel fluorescent probes. The extended aromatic surface of the acenaphthene unit could also facilitate non-covalent interactions with analytes, potentially enhancing the selectivity of such sensors.
Coordination Chemistry and Metal Complexes
The presence of nitrogen and sulfur atoms in the thiazole ring of Acenaphtho[5,4-d] chim.itnih.govthiazole provides potential coordination sites for metal ions. This opens up possibilities for its use as a ligand in the construction of metal complexes and coordination polymers with interesting structural and functional properties.
Ligand Design for Metal Chelation
Thiazole and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen and/or sulfur atoms. The specific coordination mode depends on the metal ion, the substituents on the thiazole ring, and the reaction conditions. While there is no specific literature on the metal complexes of Acenaphtho[5,4-d] chim.itnih.govthiazole, the general principles of thiazole coordination chemistry can be applied. The nitrogen atom of the thiazole ring is generally a good donor, and the sulfur atom can also participate in coordination, although it is a softer donor.
The rigid and planar geometry of Acenaphtho[5,4-d] chim.itnih.govthiazole could be advantageous in the design of ligands that enforce specific coordination geometries on the metal center. Functionalization of the acenaphthene ring with additional donor groups could lead to the formation of multidentate ligands capable of forming stable chelate complexes with a variety of metal ions.
Supramolecular Self-Assembly and Framework Construction
The planar and aromatic nature of Acenaphtho[5,4-d] chim.itnih.govthiazole makes it an attractive building block for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. Research on a related compound, 8H-Acenaphtho[1,2-d] chim.itnih.govechemi.comtriazole, has demonstrated the ability of the acenaphthene unit to direct the formation of ordered solid-state structures. nih.govresearcher.liferesearchgate.net In this triazole system, the molecules self-assemble into cyclic structures that then form infinite stacks. nih.govresearcher.liferesearchgate.net
This precedent suggests that Acenaphtho[5,4-d] chim.itnih.govthiazole could also participate in supramolecular self-assembly, potentially forming well-defined one-, two-, or three-dimensional architectures. Furthermore, the use of such molecules as ligands can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. For instance, thiazolo[5,4-d]thiazole has been incorporated into covalent organic frameworks (COFs), which have shown promise in applications such as the removal of organic pollutants from water. mdpi.com The rigid and planar structure of the TTz unit facilitates the formation of porous, crystalline materials. mdpi.com The integration of Acenaphtho[5,4-d] chim.itnih.govthiazole into such frameworks could lead to materials with unique porous structures and functionalities, driven by the specific steric and electronic contributions of the acenaphthene moiety.
Investigation of Magnetic Properties in Metal-Thiazole Coordination Compounds
The thiazole moiety, a key component of the Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole structure, is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. The resulting metal-thiazole coordination compounds often exhibit interesting magnetic properties stemming from the interplay between the metal centers' unpaired electrons. These properties are highly dependent on the geometry of the complex, the nature of the metal ion, and the electronic characteristics of the ligands involved.
Research into related metal complexes demonstrates that the coordination environment significantly influences magnetic behavior. For instance, mononuclear complexes of iron (Fe), cobalt (Co), and nickel (Ni) with pentagonal bipyramidal geometry have been shown to exhibit substantial magnetic anisotropy. dntb.gov.ua Specifically, certain iron and nickel complexes display large uniaxial anisotropy, while analogous cobalt complexes can show easy-plane anisotropy. dntb.gov.ua In other systems, such as one-dimensional chain complexes bridged by carboxylate groups, weak antiferromagnetic coupling between adjacent metal ions like Mn(II) and Fe(III) or Mn(II) and Mn(III) has been observed. mdpi.com The nature of the bridging ligand plays a crucial role, with syn-anti carboxylate bridges typically facilitating antiferromagnetic interactions. mdpi.com
The study of magnetic susceptibility in these compounds reveals how the magnetic moment changes with temperature. In many transition metal complexes, the magnetic properties are attributable to unpaired electrons in the partially filled d-orbitals. For example, in certain 1D chain complexes, the product of molar magnetic susceptibility and temperature (χmT) remains constant at higher temperatures but decreases sharply as the temperature drops, indicating intramolecular antiferromagnetic coupling. mdpi.com Conversely, in some bimetallic assemblies, such as those involving Fe(III) and Mn(III) ions linked by cyanide bridges, a gradual increase in χmT upon cooling suggests ferromagnetic coupling between the metal centers. nih.gov While specific studies on Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole are not detailed in the provided results, the established magnetic behavior of related thiazole and benzothiazole (B30560) metal complexes provides a framework for predicting and investigating the magnetic potential of its coordination compounds.
Table 1: Magnetic Behavior in Representative Metal-Organic Complexes
| Complex Type | Metal Ions | Bridging Ligand | Observed Magnetic Interaction | Reference |
|---|---|---|---|---|
| 1D Chain | Mn(II), Fe(III) / Mn(III) | syn-anti carboxylate | Antiferromagnetic | mdpi.com |
| 1D Zigzag Chain | Fe(III), Mn(III) | Cyanide | Ferromagnetic | nih.gov |
| Mononuclear | Fe(II), Co(II), Ni(II) | - | Uniaxial or Easy-Plane Anisotropy | dntb.gov.ua |
| Dimer Chains | Mn(II), Fe(II), Ni(II) | Triazoline-3-thione | Antiferromagnetic | nih.gov |
Contributions to Medicinal Chemistry and Drug Discovery (Pre-clinical Focus)
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govdntb.gov.ua Thiazole derivatives are investigated for numerous therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. nih.govdergipark.org.tr The Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole scaffold, which combines the thiazole ring with a rigid, polycyclic aromatic acenaphthene system, represents an area of interest for developing novel therapeutic agents.
Mechanistic Studies of Target Interaction (e.g., enzyme inhibition, DNA binding)
A key aspect of drug discovery is understanding how a compound interacts with its biological target at a molecular level. For thiazole-based compounds, two common mechanisms of action are enzyme inhibition and DNA binding.
Enzyme Inhibition: Many thiazole derivatives have been synthesized and evaluated as inhibitors of various enzymes. For example, novel 1,3,4-thiadiazole (B1197879) sulfonamide derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA-I and hCA-II. nih.gov Similarly, other thiazole-containing compounds have been investigated as inhibitors of enzymes like α-amylase, which is relevant to diabetes treatment. researchgate.net The mechanism often involves the compound binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's function. Molecular docking studies are frequently used to theoretically model these binding interactions and predict the binding affinity of the compound with its target protein. researchgate.net
DNA Binding: DNA is a primary target for many anticancer agents. actascientific.com Thiazole derivatives have been designed to bind to DNA, interfering with replication and transcription processes in cancer cells. mdpi.com Bis-benzothiazole derivatives, for instance, have been shown to bind to the minor groove of DNA. The interaction with calf thymus DNA (CT-DNA) is often studied using UV-Vis absorption titration and viscosity measurements. actascientific.com A strong association with DNA, indicated by a high intrinsic binding constant (Kb), suggests an intercalative mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix. actascientific.com Molecular docking simulations further help to visualize the preferred orientation and binding energy of these compounds within the DNA structure. actascientific.com
Role in Lead Generation and Optimization Campaigns
The thiazole scaffold is a versatile building block for generating new lead compounds in drug discovery. nih.gov Its synthetic accessibility allows for the creation of diverse libraries of derivatives, which can be screened for various biological activities. nih.gov Once an initial "hit" or "lead" compound with desirable activity is identified, medicinal chemists engage in lead optimization. This process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
The development of thiazole derivatives often involves structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications affect the compound's biological activity. dergipark.org.tr For instance, research on 2,4,5-trisubstituted thiazoles revealed that the introduction of a third substituent could enhance antitubercular activity. dergipark.org.tr The goal of these campaigns is to develop novel and potent drug candidates that may serve as treatments for a wide range of diseases. nih.govdntb.gov.ua The rigid and planar structure of the Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole core makes it an attractive scaffold for designing molecules with specific shapes to fit into the binding sites of biological targets.
Catalytic Applications and Organocatalysis
While the provided search results focus heavily on the medicinal and materials science applications of thiazole derivatives, the use of such heterocyclic compounds in catalysis is an established field. Thiazolium salts, derived from thiazoles, are well-known as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations, most notably the benzoin (B196080) condensation.
Although specific examples detailing the use of Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole as a catalyst were not found in the search results, its structural features suggest potential applicability. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, suggesting its potential use as a ligand in transition metal catalysis. Furthermore, derivatization of the thiazole ring could lead to the formation of novel organocatalysts. The fused acenaphthene backbone could impart unique steric and electronic properties to a catalytic center, potentially influencing the selectivity and efficiency of catalytic reactions.
Polymer Science and Conjugated Polymeric Materials
The incorporation of rigid, aromatic heterocyclic units into polymers is a common strategy for creating π-conjugated materials with tailored electronic and optical properties. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.com
The thiazolo[5,4-d]thiazole (TzTz) core, a related heterocyclic system, has been successfully used as an electron-deficient building block in the synthesis of donor-acceptor (D-A) conjugated polymers. mdpi.commdpi.com This D-A architecture leads to materials with small band gaps and low-lying energy levels. rsc.org For example, polymers combining TzTz as the acceptor unit with donor units like bithiophene have been synthesized and shown to have promising performance as p-channel semiconductors in OTFTs. rsc.org The rigid and planar structure of the TzTz unit facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in these materials. mdpi.com
Similarly, the Acenaphtho[5,4-d] dntb.gov.uamdpi.comthiazole scaffold, with its extended π-conjugated system, is a candidate for incorporation into conjugated polymers. The fusion of the acenaphthene unit would be expected to further influence the polymer's electronic properties, potentially leading to materials with novel photophysical characteristics suitable for advanced applications in polymer science.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodology for Structural Diversity
The future of Acenaphtho[5,4-d] mdpi.comnih.govthiazole (B1198619) research will heavily rely on the development of novel and efficient synthetic strategies to generate a diverse library of derivatives. Drawing inspiration from advances in the synthesis of related fused thiazole systems, several innovative approaches can be envisioned.
One promising avenue is the adoption of eco-friendly synthetic protocols. For instance, the use of deep eutectic solvents, as demonstrated in the synthesis of thiazolo[5,4-d]thiazoles, could offer a greener alternative to conventional hazardous solvents. mdpi.com The development of one-pot tandem reactions, combining direct arylation and intramolecular cyclization, could also streamline the synthesis of complex Acenaphtho[5,4-d] mdpi.comnih.govthiazole analogues, a strategy that has proven successful for naphtho[2,1-d]thiazoles. nih.gov
Furthermore, the introduction of versatile reactive groups onto the Acenaphtho[5,4-d] mdpi.comnih.govthiazole scaffold will be crucial for subsequent functionalization. The incorporation of a sulfone moiety, for example, has been shown to facilitate a variety of transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations in other thiazole-containing systems. nih.gov Such strategies would enable the systematic modification of the core structure, allowing for the fine-tuning of its electronic and steric properties.
| Synthetic Approach | Potential Advantages |
| Deep Eutectic Solvents | Environmentally friendly, potential for improved yields and simplified purification. mdpi.com |
| Tandem Reactions | Increased efficiency, reduced waste, access to complex structures in fewer steps. nih.gov |
| Introduction of Reactive Moieties | Enables diverse post-synthetic modifications for creating a library of derivatives. nih.gov |
Tailored Design for Specific Material Science Applications
The unique electronic and photophysical properties expected from the fusion of the electron-rich acenaphthene (B1664957) and the electron-deficient thiazole ring make Acenaphtho[5,4-d] mdpi.comnih.govthiazole a promising candidate for various material science applications. Future research will likely focus on tailoring its structure to optimize performance in organic electronics.
The development of Acenaphtho[5,4-d] mdpi.comnih.govthiazole-based copolymers, analogous to those derived from thiazolo[5,4-d]thiazole (B1587360), could lead to new semiconducting materials for high-performance polymer solar cells. rsc.org The rigid and planar nature of the fused ring system is expected to facilitate π-π stacking, which is beneficial for charge transport.
Moreover, the design of D-π-A-π-D type chromophores incorporating the Acenaphtho[5,4-d] mdpi.comnih.govthiazole core could be explored for applications in organic solar cells and as fluorescent probes. researchgate.net The inherent fluorescence of such systems could also be harnessed for the development of organic light-emitting diodes (OLEDs) and chemosensors. researchgate.net The ability to modify the peripheral substituents on the acenaphthene and thiazole rings will be key to tuning the absorption and emission properties for specific applications.
| Potential Application | Rationale |
| Organic Solar Cells | Favorable electronic properties for use as an electron acceptor or in donor-acceptor copolymers. rsc.orgresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Potential for high fluorescence quantum yields and tunable emission colors. researchgate.net |
| Chemosensors | The thiazole nitrogen can act as a binding site for metal ions or other analytes, leading to changes in fluorescence. researchgate.net |
Rational Development of Highly Potent and Selective Ligands
The thiazole ring is a common motif in many biologically active compounds, and the Acenaphtho[5,4-d] mdpi.comnih.govthiazole scaffold presents a novel framework for the design of potent and selective ligands for therapeutic targets. Future research in this area will focus on the rational design and synthesis of derivatives with specific biological activities.
Drawing parallels with other fused thiazole systems, Acenaphtho[5,4-d] mdpi.comnih.govthiazole derivatives could be investigated as inhibitors of protein kinases, a class of enzymes implicated in cancer. For example, thiazolo[5,4-b]pyridine (B1319707) derivatives have been rationally designed as potent and selective EGFR-TK inhibitors. nih.gov A similar approach, involving molecular docking and structure-activity relationship (SAR) studies, could be applied to develop Acenaphtho[5,4-d] mdpi.comnih.govthiazole-based anticancer agents.
Furthermore, the scaffold could be explored for its potential in developing agents against infectious diseases. Naphtho[2,1-d]thiazole derivatives have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This suggests that Acenaphtho[5,4-d] mdpi.comnih.govthiazole analogues could also be investigated as antiprotozoal agents.
| Therapeutic Target | Design Strategy |
| Protein Kinases (e.g., EGFR-TK) | Molecular docking to guide the design of inhibitors that bind to the ATP-binding site. nih.gov |
| Plasmodium falciparum | Synthesis and screening of a library of derivatives to identify compounds with antiplasmodial activity. nih.gov |
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of the molecular interactions of Acenaphtho[5,4-d] mdpi.comnih.govthiazole and its derivatives will be crucial for the rational design of new materials and therapeutic agents. Future research will need to employ a combination of experimental and theoretical techniques to elucidate these interactions.
Spectroscopic techniques, such as fluorescence and UV-Vis spectroscopy, can be used to study the interactions of Acenaphtho[5,4-d] mdpi.comnih.govthiazole derivatives with biological macromolecules or in self-assembled systems. For instance, fluorescence studies have been used to understand the disaggregation of Amphotericin B by a 1,3,4-thiadiazole (B1197879) derivative, providing insights into synergistic drug interactions. nih.gov
X-ray crystallography will be an invaluable tool for determining the precise three-dimensional structure of Acenaphtho[5,4-d] mdpi.comnih.govthiazole derivatives and their complexes with target proteins. This structural information is essential for understanding the key intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern their binding and activity.
Integration of Advanced Computational Methods and Machine Learning in Compound Design
The integration of advanced computational methods and machine learning will undoubtedly accelerate the discovery and optimization of Acenaphtho[5,4-d] mdpi.comnih.govthiazole-based compounds. These in silico approaches can guide synthetic efforts and provide valuable insights into structure-property relationships.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties, molecular geometries, and spectroscopic characteristics of novel Acenaphtho[5,4-d] mdpi.comnih.govthiazole derivatives. osti.gov This information can be used to screen virtual libraries of compounds and prioritize those with the most promising properties for synthesis.
Molecular docking simulations can be employed to predict the binding modes of Acenaphtho[5,4-d] mdpi.comnih.govthiazole derivatives to biological targets, aiding in the rational design of potent and selective ligands. nih.gov Furthermore, machine learning models can be trained on experimental data to predict the biological activity or material properties of new compounds, thereby reducing the need for extensive experimental screening. The development of quantitative structure-activity relationship (QSAR) models can also help to identify the key structural features that contribute to a desired outcome. researchgate.net
| Computational Method | Application in Acenaphtho[5,4-d] mdpi.comnih.govthiazole Research |
| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties for material science applications. osti.gov |
| Molecular Docking | Elucidation of binding modes and prediction of binding affinities for drug discovery. nih.gov |
| Machine Learning/QSAR | Prediction of biological activity and material properties to guide compound design and prioritization. researchgate.net |
Q & A
Q. What are the established methods for synthesizing Acenaphtho[5,4-d][1,3]thiazole?
The Hantzsch thiazole synthesis is a foundational approach, involving cyclization of haloketones (e.g., 2,5-dichloro-[1,3]thiazolo derivatives) with thioamides or thiourea under reflux conditions in ethanol or acetic acid. Yields range from 52% to 79%, depending on substituents and reaction optimization. Alternative routes include condensation of 4-amino-triazole derivatives with substituted benzaldehydes, followed by solvent evaporation and filtration .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural determination. For example, the planar fused-ring system of thiazolo[5,4-d]thiazole derivatives was resolved using single-crystal diffraction, revealing bond lengths (e.g., C–S: 1.74–1.76 Å) and dihedral angles critical for electronic properties. Complementary techniques include NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and regiochemistry .
Q. What spectroscopic techniques are essential for analyzing derivatives of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm, C=N at ~1600 cm).
- NMR : NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm), while NMR confirms heterocyclic carbon environments.
- HRMS : Validates molecular formulas (e.g., CHNS, MW 225.31) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) elucidate reaction mechanisms in thiazole derivatives?
DFT studies optimize transition states and calculate activation energies for cyclization steps. For example, the Hantzsch reaction proceeds via nucleophilic attack of sulfur on α-haloketones, followed by dehydration. Frontier molecular orbital (FMO) analysis predicts regioselectivity in electrophilic substitutions, while natural bond orbital (NBO) analysis explains stabilization via hyperconjugation .
Q. What strategies resolve structural discrepancies in synthesized derivatives?
Conflicting data (e.g., unexpected shifts) require multi-technique validation:
Q. How does this compound enhance optoelectronic materials?
Its rigid, planar structure enables π-π stacking in conjugated polymers, improving charge transport in organic semiconductors. For example, PyTTz-based metal-organic frameworks (MOFs) exhibit tunable luminescence and high surface areas for catalytic applications. Thiazolo[5,4-d]thiazole derivatives also serve as electron-deficient units in donor-acceptor copolymers for organic photovoltaics (PCE > 8%) .
Q. What experimental designs optimize yield in multi-step syntheses of thiazole derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization at 80–120°C.
- Catalysis : p-Toluenesulfonic acid (p-TSA) accelerates imine formation in Schiff base reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for thiazolidinone derivatives .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data for thiazole derivatives?
- Dose-response curves : Confirm IC reproducibility across triplicate assays.
- Molecular docking : Validate binding modes (e.g., 9c derivative binding to α-glucosidase active site with ΔG = −8.2 kcal/mol).
- Metabolic stability tests : Use liver microsomes to rule out false positives from rapid degradation .
Methodological Tables
Table 1: Key Synthetic Routes for this compound Derivatives
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 2,5-Dichloro derivative | Ethanol, reflux, 4 h | 79% | |
| 4-Amino-triazole | Acetic acid, reflux | 52–74% | |
| Haloketone + Thiourea | DMF, 80°C, 6 h | 68% |
Table 2: Computational Parameters for DFT Studies
| Parameter | Value | Application |
|---|---|---|
| B3LYP functional | 6-31G(d) basis set | Geometry optimization |
| Solvent model | PCM (acetonitrile) | Reaction energy barriers |
| NBO analysis | Second-order perturbation | Hyperconjugation effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
